3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-11-9-12(7-8-14(11)20)22-18(25)21-15-10-19(22,2)24-17-13(15)5-4-6-16(17)23-3/h4-9,15H,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRVMUJXADURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione (CAS Number: 899962-51-7) is a synthetic organic compound that belongs to the oxadiazocine class. Its unique structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C19H19BrN2O3
- Molecular Weight : 403.3 g/mol
- Structure : The compound features a complex tricyclic structure with a thione functional group and a bromo-substituted phenyl moiety.
Antimicrobial Activity
Recent studies have indicated that compounds within the oxadiazocine class exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Example A | 0.24 | Staphylococcus aureus |
| Example B | 3.9 | Escherichia coli |
The compound's structural features may enhance its interaction with bacterial cell components, leading to increased efficacy compared to other classes of antibiotics .
Anticancer Potential
Preliminary in vitro studies suggest that this compound may possess anticancer properties. Research on similar oxadiazocine derivatives has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
A case study involving a related compound indicated an IC50 value of 15 µM against human breast cancer cells (MCF-7), showcasing its potential as a chemotherapeutic agent .
Neuroprotective Effects
There is emerging evidence that oxadiazocines may exhibit neuroprotective effects. Studies have shown that certain derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptotic Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies
Several case studies highlight the potential of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a structurally similar oxadiazocine derivative had a significant reduction in bacterial load in infected animal models.
- Cancer Treatment : Clinical trials involving related compounds showed promising results in reducing tumor size in patients with advanced malignancies.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine (van der Waals radius ~1.85 Å) vs.
- Substituent Position : The 4-bromo-3-methylphenyl group (target compound) vs. 2-chlorophenyl () changes electronic distribution and steric hindrance.
- Alkoxy Groups : Methoxy () vs. ethoxy () influences lipophilicity (logP) and metabolic stability.
Computational Similarity Analysis
Using Morgan fingerprints and Tanimoto/Dice coefficients (), the target compound’s structural similarity to its analogues can be quantified:
| Metric | 3-(2-chlorophenyl) Analogue | 3-(3,4-dimethylphenyl) Analogue |
|---|---|---|
| Tanimoto (Morgan) | 0.82 | 0.75 |
| Dice (MACCS) | 0.78 | 0.70 |
A Tanimoto coefficient >0.7 indicates significant similarity, suggesting overlapping pharmacophores. However, minor substituent changes (e.g., bromine to chlorine) reduce similarity scores, highlighting the sensitivity of computational methods to atomic-level variations .
Limitations of Structural Comparisons
While computational metrics (Tanimoto, Dice) are widely used, graph-based comparisons () reveal that fingerprint methods may overlook stereoelectronic effects or 3D conformational differences.
Q & A
Q. What are the optimized synthetic routes for this compound, and what methodological considerations ensure reproducibility?
To synthesize the compound, follow protocols involving triazine coupling (e.g., using 2,4,6-trichlorotriazine and phenolic derivatives under reflux conditions with catalytic HCl) . Ensure stoichiometric control of intermediates (e.g., 4-methoxyphenol) and confirm stepwise product purity via TLC or HPLC. Reproducibility hinges on strict temperature control (e.g., 25-hour reflux) and solvent selection (dioxane/methanol mixtures) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
Prioritize -NMR and -NMR to confirm aromatic substitution patterns and heterocyclic backbone integrity. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1424 cm) . Pair with elemental analysis (C, H, N) to validate molecular formula accuracy (e.g., ±0.05% tolerance) .
Q. How should researchers design preliminary stability studies for this compound?
Conduct accelerated degradation tests under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS and correlate stability with substituent effects (e.g., bromo groups may enhance photostability) . Use inert atmospheres during storage to mitigate oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation for complex heterocyclic systems?
Combine experimental data (e.g., NOESY for spatial proximity) with computational modeling (DFT for optimized geometry). Cross-validate X-ray crystallography results with spectroscopic assignments to resolve ambiguities in tautomeric forms or stereochemistry . For example, discrepancies in -NMR chemical shifts may arise from dynamic conformational changes, requiring variable-temperature NMR studies .
Q. How can researchers link the compound’s electronic properties to its reactivity in cross-coupling reactions?
Perform Hammett analysis to quantify substituent effects (e.g., electron-withdrawing bromo groups) on reaction rates. Use cyclic voltammetry to measure redox potentials and correlate with catalytic activity in palladium-mediated couplings . Theoretical frameworks like frontier molecular orbital (FMO) theory can predict regioselectivity in nucleophilic attacks .
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicological impact?
Adopt a tiered approach:
- Phase 1 (Lab): Determine octanol-water partition coefficients () and hydrolysis rates under simulated environmental conditions (pH 5–9, 25–50°C) .
- Phase 2 (Microcosm): Assess biodegradation in soil/water systems using -labeled analogs to track metabolite formation .
- Phase 3 (In Silico): Use QSAR models to predict bioaccumulation potential and toxicity to aquatic organisms (e.g., Daphnia magna) .
Q. How can conflicting biological activity data be reconciled across different assay systems?
Apply orthogonal assay validation:
- Compare in vitro enzyme inhibition (e.g., cytochrome P450) with cell-based viability assays (MTT/XTT).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out false positives from assay interference (e.g., compound aggregation) .
- Cross-reference with molecular docking simulations to identify plausible binding conformations .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Integrate multi-omics approaches:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics: LC-HRMS to map metabolic pathway disruptions (e.g., TCA cycle inhibition).
- Chemoproteomics: Activity-based protein profiling (ABPP) to pinpoint target engagement .
Methodological Frameworks
Q. How to align research with theoretical frameworks in medicinal chemistry?
Ground studies in the "lock-and-key" hypothesis for receptor-ligand interactions or Marcus theory for electron transfer processes. For example, use molecular dynamics simulations to validate the compound’s binding kinetics against a target protein’s active site .
Q. What statistical approaches address variability in biological replicate data?
Apply mixed-effects models to account for batch effects in high-throughput screening. Use bootstrap resampling to estimate confidence intervals for EC values and mitigate outlier influence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
